molecular formula C21H19N3O2 B6490704 5-benzyl-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1358377-62-4

5-benzyl-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B6490704
CAS RN: 1358377-62-4
M. Wt: 345.4 g/mol
InChI Key: XUWZGAPMUXPXCM-UHFFFAOYSA-N
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Description

The compound “5-benzyl-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” belongs to a class of organic compounds known as pyrazolopyrazines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrazine ring. Pyrazoles are five-membered rings with three carbon atoms and two adjacent nitrogen atoms, while pyrazines are six-membered rings with four carbon atoms and two non-adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrazole and pyrazine rings, with a benzyl group attached to the 5-position of the pyrazole ring and a 4-ethoxyphenyl group attached to the 2-position .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyrazolopyrazines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological context. Pyrazolopyrazines and their derivatives have been studied for their potential biological and pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and proper disposal methods .

Future Directions

Future research on this compound could involve exploring its potential biological or pharmacological activities, studying its reactivity under various conditions, or developing new methods for its synthesis .

properties

IUPAC Name

5-benzyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-2-26-18-10-8-17(9-11-18)19-14-20-21(25)23(12-13-24(20)22-19)15-16-6-4-3-5-7-16/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWZGAPMUXPXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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